molecular formula C11H16N2O B13207650 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13207650
M. Wt: 192.26 g/mol
InChI Key: QIGVBKCJTKBKKO-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions.

    Substitution: Introduction of the amino group and other substituents through substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydropyridine derivatives.

    Substitution: The amino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Modulation of biochemical pathways, such as inhibition or activation of certain enzymes.

    Cellular Effects: Inducing cellular responses, such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyridines: Other compounds in the dihydropyridine class, such as nifedipine or amlodipine.

    Cyclopropyl Derivatives: Compounds with cyclopropyl groups, which may have similar steric and electronic properties.

Uniqueness

3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one may be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-6-cyclopropyl-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-7(2)13-10(8-3-4-8)6-5-9(12)11(13)14/h5-8H,3-4,12H2,1-2H3

InChI Key

QIGVBKCJTKBKKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=C(C1=O)N)C2CC2

Origin of Product

United States

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